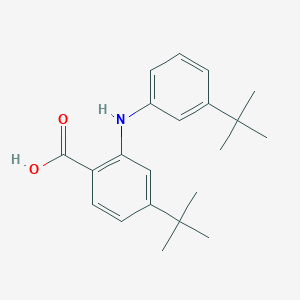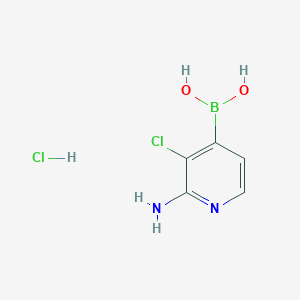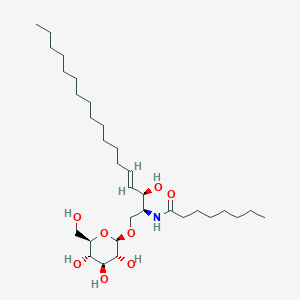![molecular formula C22H15Br2NO5 B13131665 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone CAS No. 72953-51-6](/img/structure/B13131665.png)
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is a complex organic compound with the molecular formula C22H15Br2NO5 and a molecular weight of 533.2 g/mol. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, hydroxy, and dibromophenoxyethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves multiple steps. One common synthetic route includes the reaction of 1-amino-4-hydroxyanthraquinone with 2-(dibromophenoxy)ethanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxyanthraquinone: Lacks the dibromophenoxyethoxy group, resulting in different chemical and biological properties.
2-(Dibromophenoxy)ethanol: A simpler compound that serves as a building block in the synthesis of more complex derivatives.
Anthraquinone: The parent compound with a simpler structure and different reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72953-51-6 |
|---|---|
Fórmula molecular |
C22H15Br2NO5 |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
1-amino-2-[2-(2,3-dibromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15Br2NO5/c23-13-6-3-7-15(19(13)24)29-8-9-30-16-10-14(26)17-18(20(16)25)22(28)12-5-2-1-4-11(12)21(17)27/h1-7,10,26H,8-9,25H2 |
Clave InChI |
FCALKKFJQIDADI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=C(C(=CC=C4)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)



![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)


![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
